Enantiomeric Purity Benchmarking: Optical Rotation as a Batch-to-Batch Consistency Metric for (R)-(-)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
The (R)-(−) enantiomer (CAS 113278-68-5) is characterized by a specific optical rotation of [α]²⁰/D −3.5° (c = 1 in chloroform), as reported in commercial specifications . The (S)-(+) enantiomer (CAS 113278-67-4) exhibits a corresponding [α]²⁰/D +3.5° (c = 1 in chloroform) . While this data derives from vendor specifications rather than peer-reviewed primary literature, it establishes a verifiable baseline for identity confirmation and batch acceptance criteria. Researchers can use this value to independently verify enantiomeric identity prior to use in stereoselective synthesis.
| Evidence Dimension | Specific optical rotation |
|---|---|
| Target Compound Data | [α]²⁰/D −3.5° (c = 1, CHCl₃) |
| Comparator Or Baseline | (S)-(+)-2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid: [α]²⁰/D +3.5° (c = 1, CHCl₃) |
| Quantified Difference | Sign inversion; magnitude 3.5° in both enantiomers |
| Conditions | 20 °C, chloroform, c = 1 g/100 mL |
Why This Matters
The distinct, opposite optical rotation provides a rapid and cost-effective method for confirming enantiomeric identity before committing to multi-step synthetic sequences.
